molecular formula C22H42NO4 B161922 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine CAS No. 29545-47-9

2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine

Cat. No. B161922
CAS RN: 29545-47-9
M. Wt: 384.6 g/mol
InChI Key: BCSQTDYXKYRTKX-UHFFFAOYSA-N
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Description

2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine is also known as 12-DOXYL-stearic acid . It is a free radical and a spin label used for membrane fluidity studies .


Molecular Structure Analysis

The empirical formula of this compound is C22H43NO4 . Its molecular weight is approximately 385.58 .


Physical And Chemical Properties Analysis

The molecular weight of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine is 384.57 .

Scientific Research Applications

1. Cardiac Fatty Acid-Binding Protein Research

Fournier and Rahim (1983) explored the self-aggregation property of cardiac fatty acid-binding protein, analyzing its binding with 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine. This research suggested significant influences on the activity of fatty acid-dependent enzymes and energy production in the heart (Fournier & Rahim, 1983).

2. Designing Anticancer Agents

Kumar et al. (2009) synthesized a series of amino acid derivatives, including those with structures related to 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine, evaluating their cytotoxicity against human cancer cell lines. This research provides insight into developing new anticancer agents (Kumar et al., 2009).

3. Liquid Crystal Research

Ghosh et al. (1983) reported on the orientational order of spin probe molecules, including 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidinyloxyl methyl ester, in liquid crystals. This study enhances understanding of molecular orientation in such environments (Ghosh et al., 1983).

4. Lipoxygenase Reaction Studies

Aoshima et al. (1977) utilized 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidinyloxyl in electron spin resonance studies of the lipoxygenase reaction. This research contributes to understanding the mechanisms of enzyme reactions in biochemistry (Aoshima et al., 1977).

5. Membrane Lipid Environment Studies

Laggner and Barratt (1975) studied the interaction of a proteolipid with phospholipids, utilizing 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidinoxyl as a spin label. This research sheds light on the behavior of proteins in membrane environments (Laggner & Barratt, 1975).

Future Directions

The use of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine and similar compounds in biomedical research, particularly in the study of membrane fluidity, suggests potential future directions in this field . For instance, carefully designed carbon dots (CDs) that are specifically internalized in cells and cell mitochondria of high transmembrane potential exhibit selective uptake in malignant cells compared to normal cells . This could open up new avenues for targeted cancer therapies.

properties

CAS RN

29545-47-9

Product Name

2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine

Molecular Formula

C22H42NO4

Molecular Weight

384.6 g/mol

InChI

InChI=1S/C22H42NO4/c1-5-6-15-19(2)22(23(26)21(3,4)18-27-22)17-14-12-10-8-7-9-11-13-16-20(24)25/h19H,5-18H2,1-4H3,(H,24,25)

InChI Key

BCSQTDYXKYRTKX-UHFFFAOYSA-N

SMILES

CCCCC(C)C1(N(C(CO1)(C)C)[O])CCCCCCCCCCC(=O)O

Canonical SMILES

CCCCC(C)C1(N(C(CO1)(C)C)[O])CCCCCCCCCCC(=O)O

synonyms

12-doxyl stearic acid
12-doxylstearic acid
2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine
Reactant of Route 2
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine
Reactant of Route 3
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine
Reactant of Route 4
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine
Reactant of Route 5
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine
Reactant of Route 6
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine

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